6-fluoro-1H-indole-4-carboxylic Acid
Overview
Description
6-fluoro-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 908600-71-5 . It has a molecular weight of 179.15 and its IUPAC name is 6-fluoro-1H-indole-4-carboxylic acid . It is a solid substance stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 6-fluoro-1H-indole-4-carboxylic acid is 1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6-fluoro-1H-indole-4-carboxylic acid is a solid substance . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
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Antiviral Activity
- Field: Virology
- Application: Indole derivatives have been reported to possess antiviral properties .
- Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
- Results: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
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Cancer Treatment
- Field: Oncology
- Application: 6-Fluoro-1H-indole-4-carboxylic acid methyl ester is used in the synthesis of PARP Inhibitors, and drug intermediates such as the anti-ovarian cancer drug, rucaparib .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these applications are not provided in the source .
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Histamine H3 Antagonists
- Field: Pharmacology
- Application: Indole derivatives are used in the preparation of substituted indole derivatives as histamine H3 antagonists .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these applications are not provided in the source .
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Anti-Inflammatory Activity
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Antimicrobial Activity
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Antitubercular Activity
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Antidiabetic Activity
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Antimalarial Activity
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Anticholinesterase Activities
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Antioxidant Activity
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Anti-HIV Activity
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Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors
- Field: Pharmacology
- Application: Indole derivatives have been reported to be used as Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the management of hyperglycemia in diabetes .
- Method: Specific derivatives were prepared and tested for their SGLT2 inhibitory properties .
- Results: The outcomes of these applications are not provided in the source .
Safety And Hazards
Future Directions
Indole derivatives, such as 6-fluoro-1H-indole-4-carboxylic acid, have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The future of indole-based antiviral agents was also prospected .
properties
IUPAC Name |
6-fluoro-1H-indole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNLWEWNOWKYMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469571 | |
Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-indole-4-carboxylic Acid | |
CAS RN |
908600-71-5 | |
Record name | 6-fluoro-1H-indole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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